1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15908542
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F5O |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
| Standard InChI Key | OZYPAVKKFGNLIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene ring system with two distinct fluorinated substituents:
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Difluoromethoxy group (–OCHF₂): Positioned at the 1-carbon, this substituent introduces both steric bulk and electron-withdrawing effects due to the electronegativity of fluorine .
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Trifluoromethyl group (–CF₃): Located at the 3-carbon, this group further enhances electron deficiency in the aromatic system, directing electrophilic substitution to specific ring positions .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₇F₅O |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |
| SMILES Notation | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |
The presence of fluorine atoms significantly lowers the compound’s polarizability, contributing to enhanced thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs.
Synthesis and Manufacturing
Synthetic Routes
Synthesis of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves strategic functionalization of the naphthalene core. Two primary approaches are theorized based on analogous compounds:
Direct Fluorination of Naphthalene Derivatives
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Step 1: Nitration or halogenation of naphthalene to introduce reactive sites at the 1- and 3-positions.
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Step 2: Sequential substitution with fluorinated groups:
Coupling of Pre-Fluorinated Fragments
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Grignard-based synthesis: Formation of a trifluoromethyl-substituted naphthalene intermediate via Grignard reaction, followed by electrophilic substitution for difluoromethoxy group installation .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Difluoromethoxyation | CHF₂OF, CuCl₂ catalyst, 80°C, 12h | 65–70 | ≥95 |
| Trifluoromethylation | CF₃SiMe₃, BF₃·OEt₂, DCM, –10°C, 6h | 55–60 | ≥90 |
Purification and Characterization
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate (9:1) for isolating the target compound.
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Spectroscopic Analysis:
Physicochemical Properties
Thermal Stability
Fluorine’s high electronegativity confers exceptional thermal resilience:
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 120 |
| Ethanol | 15 |
| Water | <0.1 |
The low aqueous solubility (logP ≈ 3.8) makes it suitable for lipid-rich pharmaceutical formulations.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing –CF₃ and –OCHF₂ groups deactivate the naphthalene ring, directing electrophiles to the 4- and 6-positions (para to substituents) .
Example Reaction: Nitration
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Conditions: HNO₃/H₂SO₄, 0°C, 2h
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Product: 4-Nitro-1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene (Yield: 75%) .
Nucleophilic Displacement
Applications and Industrial Relevance
Pharmaceutical Intermediate
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Drug Design: The –CF₃ group enhances blood-brain barrier permeability, making the compound a candidate for CNS-active agents.
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Protease Inhibition: Structural analogs show IC₅₀ values <100 nM against HIV-1 protease .
Agrochemical Uses
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Herbicide Synergy: Fluorinated naphthalenes act as adjuvants, improving glyphosate uptake in resistant weeds .
Advanced Materials
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Liquid Crystals: The compound’s planar structure and fluorophilicity enable use in low-voltage LCD formulations.
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